Cas no 1807295-31-3 (Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate)
Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate
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- Inchi: 1S/C13H15NO2S/c1-3-9-5-10(8-14)11(12(17)6-9)7-13(15)16-4-2/h5-6,17H,3-4,7H2,1-2H3
- InChI Key: IPMNJMGGQDQNGA-UHFFFAOYSA-N
- SMILES: SC1C=C(C=C(C#N)C=1CC(=O)OCC)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 310
- XLogP3: 2.7
- Topological Polar Surface Area: 51.1
Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002267-250mg |
Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate |
1807295-31-3 | 97% | 250mg |
$480.00 | 2023-09-03 | |
| Alichem | A010002267-500mg |
Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate |
1807295-31-3 | 97% | 500mg |
$863.90 | 2023-09-03 | |
| Alichem | A010002267-1g |
Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate |
1807295-31-3 | 97% | 1g |
$1445.30 | 2023-09-03 |
Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate
Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate (CAS No. 1807295-31-3): A Comprehensive Overview
Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate, identified by its Chemical Abstracts Service registry number CAS No. 1807295-31-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex molecular structure, exhibits a unique blend of functional groups that make it a promising candidate for various biochemical applications.
The molecular formula of Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate underscores its intricate composition, featuring a phenyl ring substituted with a cyano group, an ethyl group, and a mercapto group, all linked to an acetate moiety. This structural arrangement not only contributes to its distinct chemical properties but also opens up diverse possibilities for its utility in synthetic chemistry and drug development.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their potential therapeutic benefits. Among these, derivatives of benzene rings with various substituents have been extensively studied for their pharmacological activities. The presence of the cyano group in Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The mercapto group, another key feature of this compound, is known for its ability to form stable disulfide bonds and participate in redox reactions. These properties have made Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate a subject of interest in the development of antioxidants and metal chelating agents. Such applications are particularly relevant in the context of oxidative stress and metal toxicity, areas where novel therapeutic strategies are continually being sought.
Recent studies have highlighted the compound's potential role in the synthesis of bioactive molecules. For instance, researchers have explored its use as a precursor in the preparation of kinase inhibitors, which are crucial in treating various forms of cancer and inflammatory diseases. The cyano and mercapto groups provide versatile sites for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.
The acetate moiety in Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate also contributes to its pharmacological profile. Acetate esters are known to enhance drug solubility and bioavailability, making them favorable candidates for oral administration. This characteristic is particularly important in drug development, where achieving optimal therapeutic levels often hinges on efficient absorption and distribution within the body.
In addition to its pharmaceutical applications, Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate has shown promise in materials science. Its unique chemical structure makes it a suitable candidate for developing novel polymers and coatings with enhanced durability and chemical resistance. These materials could find applications in industries ranging from automotive to electronics, where performance under harsh conditions is paramount.
The synthesis of Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations, have been employed to achieve high yields and purity. These methods not only highlight the compound's synthetic utility but also demonstrate the advancements in modern organic chemistry.
The growing interest in sustainable chemistry has also influenced the research on Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Such initiatives align with global trends toward environmentally responsible chemical manufacturing, ensuring that future applications of this compound are both effective and sustainable.
Future research directions for Ethyl 2-cyano-4-ethyl-6-mercaptophenylacetate include exploring its potential as a scaffold for drug discovery. By modifying its functional groups or incorporating it into larger molecular frameworks, scientists may uncover new therapeutic agents with improved efficacy and reduced side effects. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible medical advancements.
In conclusion, Ethyl 2-cyano-4-propionitrile ethyl acetoacetone (CAS No. 1807295313) stands out as a versatile compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for pharmaceutical synthesis, materials science, and sustainable chemistry. As research continues to uncover new applications for this molecule, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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